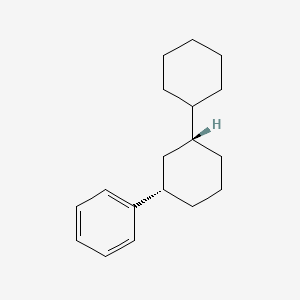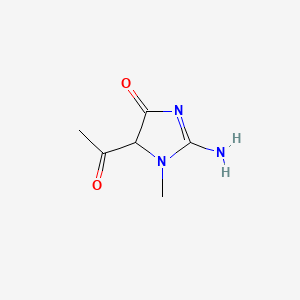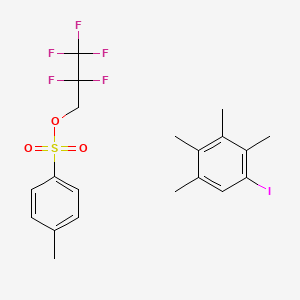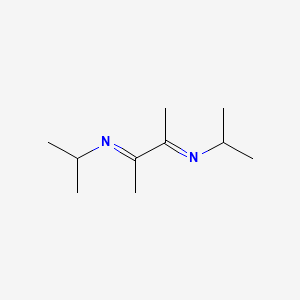
(2,3-dihydro-1H-inden-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-dihydro-1H-inden-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a dihydroindenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-dihydro-1H-inden-4-yl)boronic acid typically involves the hydroboration of 2,3-dihydro-1H-indene. This process can be carried out using borane reagents such as borane-tetrahydrofuran complex (BH3-THF) or diborane (B2H6) under controlled conditions . The reaction is usually performed at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.
Analyse Des Réactions Chimiques
Types of Reactions
(2,3-dihydro-1H-inden-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to the corresponding borane or borohydride.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes or borohydrides.
Substitution: Biaryl compounds or other substituted aromatic compounds.
Applications De Recherche Scientifique
(2,3-dihydro-1H-inden-4-yl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (2,3-dihydro-1H-inden-4-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl and amino groups in biological molecules, leading to the inhibition of enzymes or the modulation of biological pathways . This interaction is crucial for its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Methoxy-2,3-dihydro-1H-inden-4-yl)boronic acid: Similar structure with a methoxy group at the 5-position.
2-Indanylboronic acid: Another boronic acid derivative with a similar indanyl structure.
Uniqueness
(2,3-dihydro-1H-inden-4-yl)boronic acid is unique due to its specific dihydroindenyl structure, which imparts distinct reactivity and potential applications compared to other boronic acid derivatives. Its ability to participate in a wide range of chemical reactions and its potential for biological activity make it a valuable compound in research and industry.
Propriétés
Numéro CAS |
915411-11-9 |
|---|---|
Formule moléculaire |
C9H11BO2 |
Poids moléculaire |
162.00 g/mol |
Nom IUPAC |
2,3-dihydro-1H-inden-4-ylboronic acid |
InChI |
InChI=1S/C9H11BO2/c11-10(12)9-6-2-4-7-3-1-5-8(7)9/h2,4,6,11-12H,1,3,5H2 |
Clé InChI |
ABYJZHMGXFXESQ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C2CCCC2=CC=C1)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methoxy-2-azaspiro[3.3]heptane](/img/structure/B12819049.png)
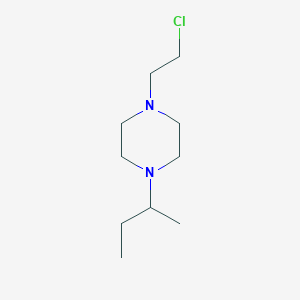
![1-[2-(1,1-Dioxothietan-3-yl)ethyl]guanidine](/img/structure/B12819055.png)
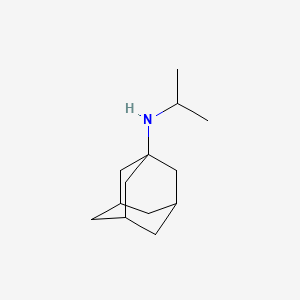
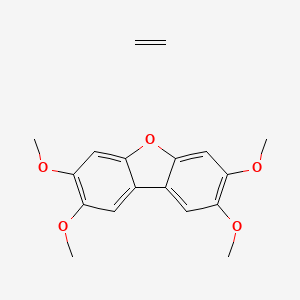
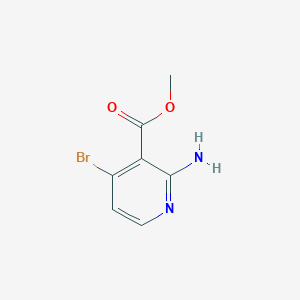
![4-Hydroxy-1,2-dimethyl-1H-benzo[d]imidazol-7(7aH)-one](/img/structure/B12819076.png)
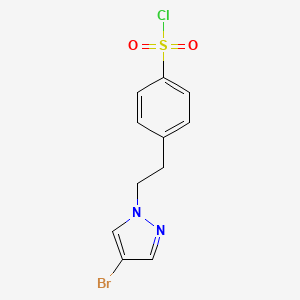
![5-Hydroxy-2,3-dimethoxy-7h-benzo[c]fluoren-7-one](/img/structure/B12819086.png)
![5-Amino-1H-benzo[d]imidazol-4-ol](/img/structure/B12819094.png)
